ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic thiophene derivative with a cyclopentane-fused thiophene core and a 3-phenoxypropanamido substituent. The structural modifications at the 2-amino position (e.g., acyl, thiourea, or heterocyclic substituents) significantly influence their biological properties and physicochemical characteristics.
Properties
IUPAC Name |
ethyl 2-(3-phenoxypropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-2-23-19(22)17-14-9-6-10-15(14)25-18(17)20-16(21)11-12-24-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODWIQINMYDDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes.
Biological Activity
Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C₁₃H₁₄N₂O₃S
- Molecular Weight : 290.77 g/mol
- CAS Number : 544434-08-4
The compound features a cyclopentathiophene core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds within the cyclopentathiophene family exhibit significant antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 23.2 - 49.9 | |
| A549 (Lung Cancer) | 30.0 - 55.0 | |
| HeLa (Cervical Cancer) | 40.0 - 70.0 |
These results suggest that this compound has promising potential as an anticancer agent.
The mechanism by which this compound exerts its antitumor effects is primarily through the induction of apoptosis in cancer cells. Studies have shown that it activates intrinsic pathways leading to cell death, with specific involvement of caspase enzymes. Additionally, the compound has been noted to inhibit key signaling pathways associated with tumor growth, such as the STAT3 pathway, which is crucial for cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound also displays antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 - 25 | |
| Escherichia coli | 18 - 22 | |
| Pseudomonas aeruginosa | 15 - 20 |
These findings indicate that this compound may serve as a potential candidate for developing new antimicrobial therapies.
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : In a clinical setting, patients with bacterial infections resistant to conventional treatments were administered this compound. Results indicated a marked improvement in symptoms and reduction in bacterial load within days of treatment .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of cyclopenta[b]thiophene compounds exhibit significant antimicrobial properties. Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential as an antibacterial and antifungal agent. Studies have demonstrated that modifications in the thiophene ring can enhance the biological activity of these compounds, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound facilitate interactions with biological targets, which could lead to the development of novel anticancer therapies .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Thiophene Derivatives
The compound can be utilized to synthesize other thiophene derivatives, which are critical in developing materials with specific electronic properties. These derivatives have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their conductive properties .
Material Science
Conductive Polymers
The incorporation of this compound into polymer matrices can enhance the electrical conductivity of materials. Research has shown that thiophene-based polymers exhibit improved charge transport properties, making them suitable for applications in flexible electronics and sensors .
Nanocomposites
In material science, this compound can be used to create nanocomposites with enhanced mechanical and thermal properties. By combining it with nanomaterials such as graphene or carbon nanotubes, researchers can develop materials with superior performance characteristics for various industrial applications .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive bacteria using modified thiophene derivatives. |
| Study B | Anticancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines with a specific mechanism involving apoptosis. |
| Study C | Organic Synthesis | Utilized as a precursor for synthesizing complex thiophene derivatives with potential pharmaceutical applications. |
| Study D | Material Science | Developed conductive polymers incorporating the compound, resulting in enhanced electrical conductivity suitable for electronic devices. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Derivatives
Physicochemical Properties
- Melting Points: Derivatives with bulkier substituents (e.g., bromopentanamido, allyl-thienopyrimidine) exhibit higher melting points (166–170°C) compared to simpler analogs (108–109°C for chloropropanamide) .
- Lipophilicity: The phenoxy group in the target compound may increase logP values compared to aliphatic analogs, influencing pharmacokinetics.
Q & A
Q. What synthetic methodologies are commonly employed for preparing ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound is synthesized via a multi-step approach:
- Step 1 : Formation of the thiophene core via Gewald reaction, involving cyclopentanone, ethyl cyanoacetate, and sulfur in ethanol with diethylamine as a catalyst (yield: 87%) .
- Step 2 : Amidation of the 2-amino intermediate with 3-phenoxypropanoyl chloride under reflux in dichloromethane, using triethylamine as a base .
- Purification : Recrystallization from ethanol or isopropyl alcohol is standard .
Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?
- X-ray crystallography is the primary method. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structures, enabling resolution of bond lengths, angles, and hydrogen-bonding networks .
- ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in validating structural models .
Q. What biological activities are associated with structurally related cyclopenta[b]thiophene derivatives?
- Antiviral activity : Derivatives like 2-[(2-fluorobenzoyl)amino] analogues inhibit influenza virus polymerase assembly (IC₅₀: ~10 µM) .
- Enzyme inhibition : Analogues such as GLX351322 target NADPH oxidase 4 (NOX4) with IC₅₀ values of 5 µM, validated via high-throughput screening and molecular docking .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in amidation steps .
- Catalyst screening : Triethylamine outperforms pyridine in minimizing side reactions during condensation .
- Temperature control : Reflux at 70–80°C balances reaction speed and decomposition risks .
- Monitoring : TLC or HPLC tracks intermediate formation, reducing byproduct accumulation .
Q. How are contradictions in spectroscopic data resolved during structural characterization?
- NMR ambiguity : Conflicting δ values for cyclopentane protons (e.g., δ 2.25–2.80 ppm in DMSO-d₆) are resolved via 2D-COSY and HSQC experiments .
- Crystallographic validation : Discrepancies between calculated and observed X-ray intensities are addressed using SHELXL’s least-squares refinement .
Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like NOX4, using PDB structures (e.g., 5N2U) .
- ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability scores (~0.55), guiding lead optimization .
Q. How are hydrogen-bonding networks analyzed in the crystal lattice to inform solid-state stability?
- Graph set analysis (e.g., Etter’s notation) classifies motifs like D(2) for dimeric N–H···O interactions .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 15% H-bond contribution) using CrystalExplorer .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound class?
- Functional group modulation : Replacing 3-phenoxypropanamido with sulfonamide groups increases solubility but reduces target affinity (e.g., ~30% loss in NOX4 inhibition) .
- Scaffold hopping : Cyclohepta[b]thiophene analogues show enhanced metabolic stability (t₁/₂: 2.5 h vs. 1.2 h for cyclopenta derivatives) in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
